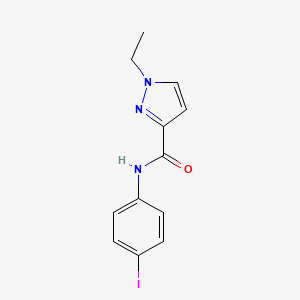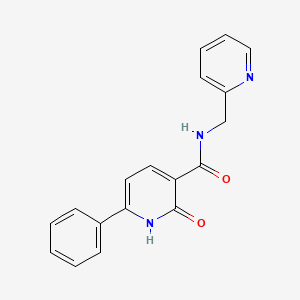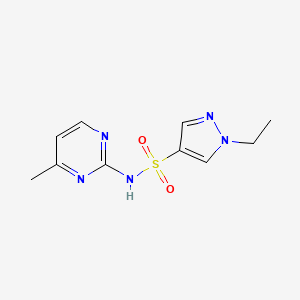![molecular formula C21H18F2N2O2 B5306857 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide, commonly known as DFP-10825, is a chemical compound that has shown promising results in scientific research. It belongs to the class of pyridine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用机制
DFP-10825 exerts its effects through the modulation of specific receptors in the brain and other tissues. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and apoptosis. By modulating the activity of this receptor, DFP-10825 can exert its effects on various physiological and biochemical processes.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance cognitive function and memory, reduce inflammation, and induce cell death in cancer cells. Its ability to modulate specific receptors in the brain and other tissues makes it a promising candidate for further research.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments. It is a highly selective compound that can target specific receptors in the brain and other tissues. It has also been shown to have low toxicity and good bioavailability, making it a safe and effective compound for further research.
However, there are also limitations to using DFP-10825 in lab experiments. Its synthesis is a multi-step process that can be time-consuming and expensive. Additionally, its effects on different tissues and organs need to be studied further to fully understand its potential applications.
未来方向
There are several future directions for research on DFP-10825. In medicinal chemistry, further studies are needed to fully understand its potential as a drug candidate for the treatment of neurological disorders and cancer. In neuroscience, more research is needed to understand its effects on specific brain regions and its potential as a treatment for cognitive impairments. In cancer research, further studies are needed to understand its potential as a targeted therapy for various types of cancer.
Conclusion
DFP-10825 is a promising compound that has shown potential in various fields of scientific research. Its ability to selectively bind to specific receptors in the brain and other tissues makes it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and limitations.
合成方法
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenol with 3-bromopyridine, followed by the addition of phenylacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
DFP-10825 has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and target specific receptors in the brain makes it a promising candidate for further research.
In neuroscience, DFP-10825 has been studied for its effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive impairments associated with aging and neurodegenerative diseases.
In cancer research, DFP-10825 has been studied for its potential as a targeted therapy for various types of cancer. Its ability to selectively bind to cancer cells and induce cell death makes it a promising candidate for further research.
属性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-14(15-6-3-2-4-7-15)20(26)25-13-16-8-5-11-24-21(16)27-19-10-9-17(22)12-18(19)23/h2-12,14H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWGIZGEHWUNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)


![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306875.png)

![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)